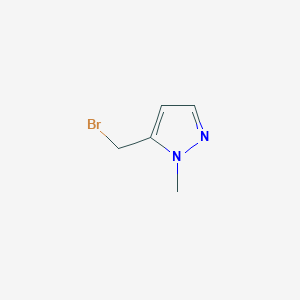

5-(bromomethyl)-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 5-(bromomethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(bromomethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLMVZUBDGLVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-(bromomethyl)-1-methyl-1H-pyrazole, a key building block in medicinal and agrochemical research. The document details two primary, field-proven methodologies: the bromination of (1-methyl-1H-pyrazol-5-yl)methanol using phosphorus tribromide and the radical-initiated bromination of 1,5-dimethyl-1H-pyrazole with N-bromosuccinimide. Additionally, an alternative approach via halogen exchange is discussed. Each method is presented with a detailed step-by-step protocol, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers, offering in-depth knowledge to enable the successful and safe synthesis of this important pyrazole derivative.

Introduction

The pyrazole nucleus is a foundational scaffold in the design of a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in drug discovery.[1] The introduction of a reactive bromomethyl group at the 5-position of the 1-methyl-1H-pyrazole core yields 5-(bromomethyl)-1-methyl-1H-pyrazole, a versatile intermediate for further chemical elaboration. The high reactivity of the bromomethyl group facilitates nucleophilic substitution and cross-coupling reactions, allowing for the construction of diverse molecular architectures.[2] This guide will provide a detailed exploration of the most effective methods for the synthesis of this valuable compound.

Synthetic Strategies

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole can be approached through several strategic disconnections. The most common and practical routes involve either the functionalization of a pre-existing pyrazole ring or the construction of the pyrazole ring with the desired substituent pattern. This guide will focus on the former, which is generally more efficient for accessing this specific target. The two principal strategies that will be discussed in detail are:

-

Bromination of the corresponding alcohol: This involves the synthesis of (1-methyl-1H-pyrazol-5-yl)methanol followed by its conversion to the desired bromomethyl derivative.

-

Radical bromination of a methyl group: This approach utilizes a radical initiator to selectively brominate the methyl group at the 5-position of a 1,5-dimethyl-1H-pyrazole precursor.

A third, less common but viable, alternative involves a halogen exchange reaction from the corresponding chloromethyl derivative.

Strategy 1: Bromination of (1-Methyl-1H-pyrazol-5-yl)methanol

This two-step approach first requires the synthesis of the alcohol precursor, (1-methyl-1H-pyrazol-5-yl)methanol.

Part A: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol

The most direct route to this alcohol is through the reduction of a corresponding pyrazole-5-carboxylate ester, such as ethyl 1-methyl-1H-pyrazole-5-carboxylate.

The reduction of the ester to the primary alcohol is effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[4]

Caption: Mechanism of Ester Reduction with LiAlH₄.

-

Materials:

-

Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 to 2.5 equivalents) and anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a cold saturated aqueous solution of sodium potassium tartrate can be added, and the mixture stirred vigorously for several hours until two clear layers form.[5]

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-methyl-1H-pyrazol-5-yl)methanol. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

-

Part B: Bromination of (1-Methyl-1H-pyrazol-5-yl)methanol

The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis.

Phosphorus tribromide (PBr₃) is a highly effective reagent for this conversion. The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack on the adjacent carbon atom.[2] This results in the formation of the desired 5-(bromomethyl)-1-methyl-1H-pyrazole.

Caption: Mechanism of Alcohol Bromination with PBr₃.

-

Materials:

-

(1-Methyl-1H-pyrazol-5-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (1-methyl-1H-pyrazol-5-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4-0.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and then slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude 5-(bromomethyl)-1-methyl-1H-pyrazole.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Strategy 2: Radical Bromination of 1,5-Dimethyl-1H-pyrazole

This method offers a more direct route if the 1,5-dimethyl-1H-pyrazole starting material is readily available.

Reaction & Mechanism

This reaction, often referred to as a Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a source of bromine radicals under the influence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or light. The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical. This bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of the pyrazole, forming a resonance-stabilized benzylic-like radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the desired product and another bromine radical, which propagates the chain reaction.[6]

Caption: Free-Radical Bromination Mechanism with NBS.

Detailed Experimental Protocol

-

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 150W lamp), add 1,5-dimethyl-1H-pyrazole (1 equivalent), N-bromosuccinimide (1-1.1 equivalents), and a catalytic amount of AIBN (0.05-0.1 equivalents) in carbon tetrachloride.

-

Heat the mixture to reflux and irradiate with the lamp for 2-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. Succinimide, a byproduct, will float on top of the CCl₄.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternative Strategy: Halogen Exchange (Finkelstein Reaction)

An alternative route to 5-(bromomethyl)-1-methyl-1H-pyrazole involves a Finkelstein reaction, which is a nucleophilic substitution of a halide.[7] This would typically start from the corresponding 5-(chloromethyl)-1-methyl-1H-pyrazole.

Reaction & Mechanism

The 5-(chloromethyl) derivative can be synthesized from (1-methyl-1H-pyrazol-5-yl)methanol using a chlorinating agent such as thionyl chloride (SOCl₂).[2] The resulting 5-(chloromethyl)-1-methyl-1H-pyrazole is then treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a polar aprotic solvent like acetone or DMF. The reaction is an equilibrium process, but it can be driven to completion by the precipitation of the less soluble sodium chloride in acetone.

Caption: Finkelstein Halogen Exchange Reaction.

This method can be advantageous if the chloromethyl derivative is more readily accessible or if the direct bromination methods prove to be low-yielding or produce difficult-to-separate byproducts.

Data Presentation

Table 1: Comparison of Synthetic Routes

| Feature | Strategy 1: Bromination of Alcohol | Strategy 2: Radical Bromination |

| Starting Material | (1-Methyl-1H-pyrazol-5-yl)methanol | 1,5-Dimethyl-1H-pyrazole |

| Key Reagents | PBr₃ | NBS, AIBN |

| Reaction Type | SN2 | Free Radical Chain Reaction |

| Typical Yields | Good to Excellent | Moderate to Good |

| Key Advantages | High selectivity, avoids ring bromination | More direct if starting material is available |

| Potential Drawbacks | Requires pre-synthesis of the alcohol | Potential for over-bromination or side reactions |

Table 2: Characterization Data

| Data Type | Expected/Reported Data for Analogs |

| Appearance | Likely a solid or oil |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| ¹H NMR (CDCl₃) | Expected: δ ~7.4 (d, 1H, pyrazole-H), ~6.2 (d, 1H, pyrazole-H), ~4.5 (s, 2H, -CH₂Br), ~3.8 (s, 3H, N-CH₃). Reported for 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: δ 9.78 (s, 1H), 7.97 (s, 1H), 3.94 (s, 3H).[8] |

| ¹³C NMR (CDCl₃) | Expected: Signals for the pyrazole ring carbons, the bromomethyl carbon, and the N-methyl carbon. The bromomethyl carbon would be expected in the range of δ 25-35 ppm. |

| Mass Spectrometry (ESI) | Expected [M+H]⁺ at m/z 175/177 (characteristic isotopic pattern for bromine). |

Safety and Handling

-

Phosphorus tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[9]

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care in a fume hood. It is also light-sensitive and should be stored in a dark container.

-

Lithium aluminum hydride (LiAlH₄): LiAlH₄ is a highly flammable solid that reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (nitrogen or argon), and all glassware must be thoroughly dried before use.[8]

-

Carbon tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. Its use should be minimized, and it must be handled in a well-ventilated fume hood. Less toxic alternatives should be considered where possible.

Conclusion

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole is a critical step for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide has detailed two robust and reliable synthetic strategies, providing the necessary information for their successful implementation in a laboratory setting. The choice between the bromination of the corresponding alcohol and the radical bromination of the dimethyl precursor will depend on the availability of starting materials and the specific experimental capabilities of the researcher. By understanding the underlying mechanisms and adhering to the safety precautions outlined, scientists can confidently and efficiently synthesize this important chemical intermediate.

References

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Pop, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. DOI: 10.1039/d1ra00539a

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Solutions. (n.d.). Alcohol → Alkyl Bromide with PBr₃. Retrieved from [Link]

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

- Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. DOI: 10.1039/b108093h

- Jung, J. C. (2004).

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Steps. (2023, July 16). LiALH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

- Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 63(1), 10-21.

- Pop, A., et al. (2021). Supplementary Information: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, (11), 1673-1678. DOI: 10.1055/s-2008-1078482

- Baltayan, A. O., Rstakyan, V. I., & Antanosyan, S. K. (2009). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. Russian Journal of General Chemistry, 79(4), 874-875.

- Singh, V., et al. (2015). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 127(10), 1741-1747.

-

ResearchGate. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

- Wu, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9756-9765. DOI: 10.1021/acs.joc.1c00606

- Pop, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. DOI: 10.1039/d1ra00539a

-

Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]

-

Semantic Scholar. (2008, December 4). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]

- Lin, C. H., & Lin, H. C. (2006). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 53(4), 931-938.

- Al-Adiwish, W. M., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(4), M958. DOI: 10.3390/M958

Sources

- 1. reddit.com [reddit.com]

- 2. (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. rsc.org [rsc.org]

5-(bromomethyl)-1-methyl-1H-pyrazole chemical properties

An in-depth technical analysis of 5-(bromomethyl)-1-methyl-1H-pyrazole, designed for researchers and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the success or failure of a synthetic campaign. 5-(Bromomethyl)-1-methyl-1H-pyrazole stands out as a privileged electrophile in modern drug discovery. The 1-methyl-1H-pyrazol-5-ylmethyl moiety it introduces provides a unique combination of metabolic stability, precise topological vectors, and favorable physicochemical properties (such as reduced lipophilicity compared to standard phenyl rings). This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic reactivity, and self-validating experimental protocols for its application.

Chemical and Physical Properties

Understanding the fundamental properties of 5-(bromomethyl)-1-methyl-1H-pyrazole is critical for predicting its behavior in complex reaction mixtures. The compound is a highly reactive alkylating agent, necessitating specific handling to prevent degradation.

Table 1: Physicochemical Profile of 5-(Bromomethyl)-1-methyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C5H7BrN2[1] |

| Molecular Weight | 175.03 g/mol [1] |

| SMILES String | CN1N=CC=C1CBr[1] |

| Physical Form | Solid[1] |

| Hazard Classification | Acute Tox. 4 Oral (H302)[1] |

| Storage Class | 11 - Combustible Solids[1] |

(Note: Related carboxylated derivatives, such as 1H-pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester, share similar reactive profiles but exhibit a higher molecular weight of 233.06 g/mol [2].)

Mechanistic Role in Synthesis

The primary utility of 5-(bromomethyl)-1-methyl-1H-pyrazole lies in its capacity to undergo rapid bimolecular nucleophilic substitution (

Causality in Reactivity: The choice of the 1-methyl substituent is not merely structural; it is mechanistically vital. Unsubstituted pyrazoles undergo rapid tautomerization, which complicates alkylation by generating mixtures of regioisomers. The 1-methyl group "locks" the tautomeric state, ensuring that nucleophilic attack occurs exclusively at the defined 5-methyl vector. Furthermore, the nitrogen atoms in the pyrazole ring can act as hydrogen-bond acceptors, improving the aqueous solubility of the final drug candidate.

SN2 mechanistic workflow for amine alkylation using 5-(bromomethyl)-1-methyl-1H-pyrazole.

Applications in Drug Discovery: SHP2 Inhibitors

In medicinal chemistry, the 1-methyl-1H-pyrazol-5-ylmethyl group is frequently utilized to synthesize complex pharmaceutical agents, such as modulators of the SHP2 phosphatase[3]. SHP2 is a protein tyrosine phosphatase that plays a critical role in the RAS/ERK signaling pathway, which is often dysregulated in cancers like melanoma, breast cancer, and non-small cell lung cancer[3],[4].

Causality in Drug Design: Allosteric inhibitors of SHP2 function by binding to a pocket that locks the enzyme in its auto-inhibited, closed conformation[4]. The pyrazole moiety derived from 5-(bromomethyl)-1-methyl-1H-pyrazole is ideal for this purpose. Its compact size and heteroaromatic nature allow it to deeply penetrate hydrophobic sub-pockets while maintaining critical water networks via its nitrogen atoms.

Schematic of SHP2 pathway modulation by pyrazole-containing allosteric inhibitors.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, I have designed the following self-validating protocol for the

Table 2: Mechanistic Optimization of Alkylation Parameters

| Parameter | Optimal Choice | Mechanistic Causality |

| Solvent | Anhydrous DMF | Solvates cations ( |

| Base | Neutralizes the HBr byproduct, driving the reaction forward; mild enough to prevent base-catalyzed degradation. | |

| Temperature | 0 °C to 25 °C | Suppresses competing pathways such as bimolecular elimination ( |

Step-by-Step Methodology:

-

Preparation & Purging: Charge a flame-dried round-bottom flask with the secondary amine (1.0 eq) and anhydrous

(3.0 eq). Purge the system with nitrogen (-

Validation: The

atmosphere prevents oxidative degradation of the amine.

-

-

Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration) and stir the suspension at 0 °C for 15 minutes.

-

Validation: Pre-cooling prevents exothermic spikes upon the addition of the highly reactive electrophile.

-

-

Electrophile Addition: Dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1).

-

Validation: The disappearance of the UV-active bromomethyl pyrazole spot confirms complete consumption, validating the forward progress of the

substitution.

-

-

Quench & Extraction: Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (

). Wash the combined organic layers with a 5% aqueous-

Validation: The

wash is a critical self-validating step; it efficiently partitions DMF into the aqueous phase, preventing bumping and thermal degradation during subsequent rotary evaporation.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography to yield the

Handling, Stability, and Storage

5-(Bromomethyl)-1-methyl-1H-pyrazole is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts the active bromide into (1-methyl-1H-pyrazol-5-yl)methanol, rendering it inert for

References

Sources

- 1. 5-(Bromomethyl)-1-methyl-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | C7H9BrN2O2 | CID 67334055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

- 4. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

5-(bromomethyl)-1-methyl-1H-pyrazole CAS number and identification

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have led to its incorporation into numerous marketed drugs for a range of diseases.[2] Within this important class of heterocycles, 5-(bromomethyl)-1-methyl-1H-pyrazole emerges as a highly valuable and reactive building block for drug discovery and organic synthesis.

This technical guide provides a comprehensive overview of 5-(bromomethyl)-1-methyl-1H-pyrazole, focusing on its identification, synthesis, characterization, reactivity, and safe handling. The presence of a reactive bromomethyl group attached to the stable, N-methylated pyrazole core makes this compound an ideal electrophilic intermediate for introducing the (1-methyl-1H-pyrazol-5-yl)methyl moiety into target molecules, facilitating the exploration of new chemical space for therapeutic agents.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. The key identifiers and properties of 5-(bromomethyl)-1-methyl-1H-pyrazole are summarized below.

| Identifier | Value | Source |

| CAS Number | 1256561-69-9 | [3] |

| Molecular Formula | C₅H₇BrN₂ | [3][4] |

| Molecular Weight | 175.02 g/mol | [3] |

| IUPAC Name | 5-(bromomethyl)-1-methyl-1H-pyrazole | |

| SMILES | CN1N=CC=C1CBr | [3] |

| InChI | InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | [4] |

| InChIKey | BTLMVZUBDGLVNM-UHFFFAOYSA-N | [4] |

Part 2: Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyrazoles exist, a direct and scalable synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole can be logically achieved through the radical bromination of a methylated precursor. This approach is favored for its efficiency and selectivity.

Proposed Synthetic Workflow

The proposed synthesis involves the free-radical bromination of 1,5-dimethyl-1H-pyrazole using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Caption: Proposed synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole.

Experimental Protocol: Radical Bromination

-

Setup: To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) or irradiate with a UV lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-(bromomethyl)-1-methyl-1H-pyrazole.

Causality and Mechanistic Insight

This method is effective because the C-H bonds of the methyl group at the C5 position of the pyrazole ring are analogous to benzylic C-H bonds. They are susceptible to hydrogen abstraction by a bromine radical to form a resonance-stabilized pyrazolyl-methyl radical. NBS provides a low, constant concentration of bromine radicals, which selectively brominates this activated position while minimizing side reactions on the aromatic pyrazole ring itself.

Part 3: Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following section outlines the expected spectroscopic data for 5-(bromomethyl)-1-methyl-1H-pyrazole based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.7 - 3.9 | Singlet | 3H |

| C-CH₂-Br | 4.5 - 4.7 | Singlet | 2H |

| Pyrazole C4-H | 6.2 - 6.4 | Doublet | 1H |

| Pyrazole C3-H | 7.3 - 7.5 | Doublet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five signals corresponding to each unique carbon atom in the molecule.

Mass Spectrometry

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition.

-

Expected M⁺: A molecular ion peak will be observed at m/z ≈ 174 and 176.

-

Isotopic Pattern: Due to the presence of a single bromine atom, the spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 1:1, which is a definitive indicator of a monobrominated compound.

Quality Control Workflow: Purity by HPLC

Caption: A typical workflow for purity assessment using HPLC.

Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of 5-(bromomethyl)-1-methyl-1H-pyrazole lies in the reactivity of its bromomethyl group, which serves as a potent electrophile.

Reactivity Profile: Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. This reaction is a cornerstone for covalently linking the (1-methyl-1H-pyrazol-5-yl)methyl fragment to a molecule of interest, a common strategy in the development of novel therapeutics.

Caption: General reactivity of the title compound with nucleophiles.

Applications in Medicinal Chemistry

The pyrazole scaffold is a key component in drugs targeting a multitude of conditions, including cancer, inflammation, and infectious diseases.[5]

-

Kinase Inhibitors: The pyrazole core can form critical hydrogen bonds within the ATP-binding pocket of various kinases, a family of enzymes frequently implicated in cancer.

-

Receptor Antagonists: Pyrazole derivatives have been successfully developed as antagonists for various receptors, such as the androgen receptor in prostate cancer.[6]

-

Anti-inflammatory Agents: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

By using 5-(bromomethyl)-1-methyl-1H-pyrazole, medicinal chemists can rapidly synthesize libraries of novel compounds, attaching this proven pharmacophore to other fragments to explore structure-activity relationships (SAR) and optimize lead compounds.

Part 5: Safety, Handling, and Storage

As a reactive alkylating agent, 5-(bromomethyl)-1-methyl-1H-pyrazole must be handled with appropriate precautions. The following guidelines are based on data from structurally related hazardous compounds.[7]

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole is a synthetically versatile and medicinally relevant building block. Its well-defined structure, coupled with the high reactivity of the bromomethyl group, provides a reliable entry point for the synthesis of complex molecular architectures. For researchers in drug discovery and development, this compound represents a valuable tool for derivatizing lead compounds and exploring the chemical space around the privileged pyrazole scaffold. Adherence to rigorous characterization techniques and strict safety protocols is essential to fully and safely leverage the synthetic potential of this important chemical intermediate.

References

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. 5-Bromo-1-methyl-1H-pyrazole (CID 17933381). [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester (CID 67334055). [Link]

-

PubChemLite. 5-(bromomethyl)-1-methyl-1h-pyrazole. [Link]

-

PubChemLite. 5-bromo-1-methyl-1h-pyrazole (C4H5BrN2). [Link]

-

ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]

-

Safety Data Sheet. 5-Methyl-1H-benzotriazole. [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

-

Chegg.com. Solved 4) Annotate the 1H-NMR spectrum of. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1256561-69-9|5-(Bromomethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 5-(bromomethyl)-1-methyl-1h-pyrazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. targetmol.com [targetmol.com]

- 9. fishersci.com [fishersci.com]

spectroscopic data of 5-(bromomethyl)-1-methyl-1H-pyrazole (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-(bromomethyl)-1-methyl-1H-pyrazole , a critical electrophilic building block in medicinal chemistry.

CAS Registry Number: 1256561-69-9 (free base) / 1855907-09-3 (HBr salt)

Molecular Formula: C

Executive Summary & Application Context

5-(bromomethyl)-1-methyl-1H-pyrazole serves as a specialized "linchpin" intermediate for introducing the 1-methylpyrazole motif into drug scaffolds via nucleophilic substitution. Unlike its regioisomer (3-bromomethyl), the 5-position offers unique steric and electronic vectors utilized in kinase inhibitors and GPCR ligands.

Analyst Note: This compound is a benzylic-type halide equivalent in heteroaromatic systems. It is highly reactive and prone to hydrolysis. Spectroscopic verification must confirm not only identity but also the absence of the hydrolyzed alcohol impurity (1-methyl-1H-pyrazol-5-yl)methanol.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities dictate the baseline noise and artifact peaks.

Primary Synthetic Route (Wohl-Ziegler Bromination)

The industrial standard involves radical bromination of 1,5-dimethylpyrazole using N-bromosuccinimide (NBS).

Key Impurities:

-

Starting Material: 1,5-dimethylpyrazole (Trace methyl doublet at

2.2 ppm). -

Over-bromination: 5-(dibromomethyl) analogs (Downfield methine singlet >

6.5 ppm). -

Regioisomers: 3-(bromomethyl)-1-methyl-1H-pyrazole (if starting material was isomeric mixture).

Alternative Route (Alcohol Conversion)

Conversion of (1-methyl-1H-pyrazol-5-yl)methanol using PBr

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The

Table 1:

H NMR Data (400 MHz, CDCl

)

| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |

| 5-CH | Methylene | 4.45 – 4.55 | Singlet | 2H | - | Critical Quality Attribute. Shifts upfield to ~4.60 if hydrolyzed to alcohol. |

| N-CH | N-Methyl | 3.85 – 3.95 | Singlet | 3H | - | Distinct from 3-isomer (typically ~3.90 vs 3.80). |

| H-3 | Aromatic | 7.45 – 7.50 | Doublet | 1H | Downfield proton (adjacent to Nitrogen). | |

| H-4 | Aromatic | 6.30 – 6.40 | Doublet | 1H | Upfield proton. |

Technical Insight: The coupling constant (

Hz) between H-3 and H-4 is characteristic of the pyrazole ring. In lower resolution spectra, these may appear as broad singlets.

Table 2:

C NMR Data (100 MHz, CDCl

)

| Position | Assignment | Shift ( | Diagnostic Note |

| C-5 | Quaternary | 138.0 – 140.0 | Attached to CH |

| C-3 | Aromatic CH | 139.0 – 141.0 | |

| C-4 | Aromatic CH | 106.0 – 108.0 | Highly shielded carbon; diagnostic for pyrazole C4. |

| N-CH | Methyl | 37.0 – 38.0 | |

| CH | Methylene | 21.0 – 23.0 | Primary Confirmation. The alcohol precursor (CH |

B. Mass Spectrometry (MS)

The presence of a bromine atom provides a definitive isotopic signature.

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (M+):

174.0 and 176.0. -

Isotopic Pattern: A 1:1 doublet separated by 2 mass units (

Br and -

Fragmentation:

- (Loss of bromine, formation of the (1-methylpyrazol-5-yl)methyl cation).

C. Infrared Spectroscopy (IR)

Used primarily to confirm the absence of the alcohol precursor.

-

C-Br Stretch: Strong band at 600 – 700 cm

. -

Absence of O-H: The spectrum must be void of the broad stretch at 3200–3400 cm

. Presence of this band indicates hydrolysis. -

C=N Stretch (Pyrazole): ~1550 cm

.[1]

Experimental Protocol: Regioisomer Differentiation

Distinguishing the 5-isomer from the 3-isomer is the most common challenge.

Workflow Diagram (Graphviz)

Figure 1: NOE-based logic for distinguishing 1,5-disubstituted pyrazoles from 1,3-isomers.

Protocol Steps:

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

. -

Experiment: Run a 1D NOE difference spectrum irradiating the N-Me singlet (~3.9 ppm).

-

Analysis:

-

5-isomer (Target): You will see NOE enhancement at H-4 (aromatic proton) and potentially the CH

protons (weak), but strong enhancement of H-4 is key. -

3-isomer (Impurity): Irradiating N-Me often shows NOE to H-5 (aromatic) and no interaction with the substituent at position 3. Correction: In 1,5-dimethylpyrazole systems, the N-Me and C5-Me (or C5-CH2Br) are sterically crowded. Irradiating N-Me in the 5-isomer will show a strong NOE to the C5-CH2 group due to proximity. In the 3-isomer , the N-Me is far from the C3-group.

-

Revised Diagnostic:

-

5-isomer: Strong NOE between N-Me and C5-CH

Br. -

3-isomer: No NOE between N-Me and C3-CH

Br; NOE observed between N-Me and H-5.

-

-

References

-

Synthesis & Characterization of Pyrazole Alcohols

-

General Pyrazole Spectroscopic Rules

- Title: 1H and 13C NMR of 1-substituted pyrazoles (D

- Source: National Institute of Advanced Industrial Science and Technology (AIST)

-

URL:[Link] (Search CAS: 694-31-5 for analog baseline).

-

Bromination Methodology

- Title: Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles.

- Source: Russian Journal of General Chemistry, 2009.

-

URL:[Link]

Sources

Technical Guide: Reactivity and Stability of 5-(Bromomethyl)-1-methyl-1H-pyrazole

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its core utility lies in the electrophilic bromomethyl group, which serves as a versatile "anchor" for attaching the 1-methylpyrazole moiety to nucleophilic pharmacophores.

However, this compound presents specific stability challenges—namely, susceptibility to hydrolytic degradation and thermal decomposition. This guide provides a rigorous technical analysis of its physicochemical behavior, validated synthetic protocols, and handling mandates to ensure experimental reproducibility and safety.

Chemical Identity & Structural Analysis[1][2][3]

The reactivity of 5-(bromomethyl)-1-methyl-1H-pyrazole is governed by the electronic influence of the pyrazole ring on the exocyclic methylene group.

| Property | Data |

| CAS Number | 1256561-69-9 |

| Formula | |

| Molecular Weight | 175.03 g/mol |

| Structure | 1-Methyl-1H-pyrazole core with a bromomethyl group at C5 |

| Electronic Character | Electron-rich aromatic ring; C5 position is adjacent to the pyrrole-like nitrogen ( |

| Physical State | Solid (low melting point) or oil depending on purity; typically off-white to yellow. |

Structural Nuance: The 3- vs. 5-Position

Unlike its isomer 3-(bromomethyl)-1-methyl-1H-pyrazole , the 5-substituted derivative possesses unique steric and electronic properties due to the proximity of the

-

Steric Hindrance: The

-methyl group at position 1 exerts steric pressure on the C5-bromomethyl group. This can slightly retard -

Electronic Activation: The C5 position is electron-rich. The leaving group ability of the bromide is enhanced by the aromatic system, making it a potent alkylating agent.

Synthesis & Production Protocol

While radical bromination of 1,5-dimethylpyrazole is possible, it often yields inseparable mixtures of 3-bromo, 5-bromo, and ring-brominated products. The industry-standard protocol for high-purity applications relies on the conversion of (1-methyl-1H-pyrazol-5-yl)methanol using phosphorus tribromide (

Validated Experimental Protocol

Objective: Synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole from (1-methyl-1H-pyrazol-5-yl)methanol.

Reagents:

-

Precursor: (1-methyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

-

Reagent: Phosphorus tribromide (

) (0.4 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated

solution[1]

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with (1-methyl-1H-pyrazol-5-yl)methanol and anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0 °C. -

Bromination: Add

dropwise over 20 minutes. Causality: Slow addition prevents exotherms that can degrade the pyrazole ring or cause polymerization. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane) or LC-MS.

-

Quench: Cool back to 0 °C. Carefully add saturated

to neutralize HBr byproducts. Safety: Vigorous gas evolution ( -

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (

). Combine organics, dry over -

Purification: If necessary, purify via rapid silica gel chromatography (neutralized silica).

Synthesis Workflow Diagram

Caption: Figure 1. Optimized synthetic workflow for the conversion of alcohol precursor to bromomethyl derivative using PBr3.

Reactivity Profile

The compound acts primarily as a soft electrophile . Its reactivity is dominated by Nucleophilic Substitution (

Key Reaction Pathways

-

Amination (

): Reacts rapidly with primary and secondary amines to form aminomethyl pyrazoles.-

Condition: Requires a non-nucleophilic base (e.g., DIPEA,

) to scavenge HBr. -

Solvent: ACN or DMF are preferred.

-

-

Ether/Thioether Formation: Reacts with alkoxides or thiolates.

-

Note: Thiolates react faster due to higher nucleophilicity, consistent with the soft electrophile character of the benzylic-like carbon.

-

-

C-Alkylation: Can be used to alkylate active methylene compounds (e.g., malonates) using NaH as a base.

Reactivity & Degradation Network

Caption: Figure 2. Primary reactivity pathways (

Stability & Degradation

Hydrolytic Instability

The C-Br bond is labile. Upon exposure to ambient moisture, the compound hydrolyzes back to (1-methyl-1H-pyrazol-5-yl)methanol and HBr.

-

Mechanism: The hydrolysis is autocatalytic. The generated HBr protonates the pyrazole nitrogen, increasing the electrophilicity of the system and accelerating further degradation.

-

Observation: Degradation is often signaled by a change in physical state (solid to oil) or the development of an acrid, acidic odor.

Thermal Stability

-

Storage Class: Combustible Solid (Class 11).

-

Recommendation: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Avoid: Temperatures >40°C during drying or concentration, which can trigger darkening and decomposition.

Handling & Safety (E-E-A-T)

Warning: This compound is a potent alkylating agent and a probable lachrymator (tear-inducing agent), similar to benzyl bromide.

| Hazard Category | Classification | Protocol |

| Acute Toxicity | Oral (H302) | Do not ingest. Wash hands thoroughly after handling. |

| Skin/Eye | Corrosive/Irritant (H315, H318) | Wear double nitrile gloves and chemical safety goggles. Face shield recommended if working with >5g. |

| Inhalation | STOT SE 3 (H335) | Handle ONLY in a functioning fume hood. Avoid dust formation. |

| Spill Cleanup | -- | Neutralize spill area with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential before wiping. |

Self-Validating Safety Check

Before scaling up:

-

Odor Check: If a strong, sharp vinegar-like or acrid smell is detected upon opening the container, significant hydrolysis (HBr release) has occurred. Check purity.

-

Solubility Check: The compound should dissolve clearly in DCM. Turbidity suggests formation of the alcohol degradant (less soluble in non-polar solvents) or salt formation.

References

-

PubChem. (2025). 5-(Bromomethyl)-1-methyl-1H-pyrazole (Compound).[1][3][4][5] National Library of Medicine. Available at: [Link]

- Google Patents. (2015). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and related intermediates.

Sources

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1256561-69-9|5-(Bromomethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. 878744-22-0|5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester|5-Bromomethyl-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester| -范德生物科技公司 [bio-fount.com]

- 5. chemscene.com [chemscene.com]

Technical Guide: 5-(bromomethyl)-1-methyl-1H-pyrazole Structural Analogues and Derivatives

[1]

Executive Summary

5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) serves as a specialized "linker" scaffold in drug discovery. Unlike its more common 3-isomer, the 5-substituted variant places the reactive alkyl halide adjacent to the

This guide outlines the synthesis , reactivity , and SAR (Structure-Activity Relationship) logic for this scaffold, designed for researchers requiring high-purity functionalization of the pyrazole core.[1]

Chemical Architecture & Reactivity[1]

Electronic Profile

The pyrazole ring is a

-

Inductive Effect: The

-methyl group exerts a localized steric bulk and a weak electron-donating effect. -

Leaving Group Lability: The bromomethyl group at C5 functions similarly to a benzylic halide but is influenced by the dipole of the adjacent nitrogen. It is highly reactive toward

nucleophilic attack.

Regioisomerism: The Critical Distinction

Distinguishing between the 1,5- and 1,3-isomers is paramount.[1]

-

1,5-isomer (Target): Substituent is proximal to

-methyl. -

1,3-isomer (Common Impurity): Substituent is distal to

-methyl.[1]

Note: Commercial "dimethylpyrazole" is often a mixture. Regioselective synthesis is required to ensure the bromomethyl group is generated at the correct position.

Synthesis of the Core Scaffold

Two primary routes exist for generating high-purity 5-(bromomethyl)-1-methyl-1H-pyrazole.

Route A: Radical Bromination (Scale-Up Preferred)

This method utilizes 1,5-dimethylpyrazole as the starting material.[1] It relies on the thermodynamic stability of the radical intermediate.

Protocol:

-

Reagents: 1,5-dimethylpyrazole (1.0 eq),

-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq). -

Solvent:

or Benzotrifluoride (greener alternative).[1] -

Conditions: Reflux (

) for 4–6 hours under -

Purification: Filtration of succinimide byproduct; filtrate concentration. Flash chromatography (Hexane/EtOAc) is essential to remove over-brominated (dibromomethyl) byproducts.

Route B: Reduction-Bromination (High Precision)

This route avoids radical scrambling by starting from the ester.

Protocol:

-

Start: Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

-

Reduction: Treat with

(THF, -

Bromination: Treat the alcohol with

(DCM, -

Yield: Typically >85% with high regiochemical fidelity.

Visualization: Synthesis Logic

Figure 1: Divergent synthetic pathways for the target scaffold.[1] Route A is direct; Route B is stepwise but higher fidelity.

Derivatization Protocols

The bromomethyl moiety is a versatile "warhead" for covalent attachment. Below are standardized protocols for key transformations.

C-N Bond Formation (Amination)

Used to synthesize kinase inhibitors where the pyrazole acts as a hinge-binding mimic or solvent-front extender.

-

Reagents: Primary/Secondary Amine (1.2 eq),

or -

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Conditions: RT to

, 2–12 h. -

Mechanism: Classical

. -

Note: If the amine is volatile, use the HCl salt of the amine + extra base.

C-O Bond Formation (Etherification)

Common for generating biaryl ether analogues.[1]

-

Reagents: Phenol derivative (1.0 eq),

(1.1 eq) or -

Protocol: Pre-stir phenol + base for 30 min to generate the phenoxide. Add bromide dropwise.

-

Observation: Reaction is usually rapid. Monitor by TLC.[2][3]

C-C Bond Formation (Homologation)

Used to extend the carbon chain (e.g., for GPCR ligands).[1]

Structural Analogues & SAR Analysis

Modifying the core scaffold allows for fine-tuning of physicochemical properties (LogP, tPSA) and biological potency.[1]

Halogen Variations (Leaving Group)

| Analogue | Structure | Reactivity ( | Stability | Application |

| Chloro | 5-(chloromethyl)-...[1] | Low (1.0) | High | Storage stable; requires stronger nucleophiles/heat.[1] |

| Bromo | 5-(bromomethyl)-...[1][4][5][6] | High (~50) | Moderate | Standard balance of stability and reactivity.[1] |

| Iodo | 5-(iodomethyl)-...[1] | Very High (>100) | Low | Generated in situ (Finkelstein) for difficult couplings.[1] |

Regioisomer Comparison (3- vs 5-)

The position of the bromomethyl group drastically alters the vector of the attached substituent.

-

5-Substituted (Target): Substituent points toward the

-methyl side. Creates a "U-shape" or folded conformation in many docking poses. -

3-Substituted: Substituent points away from the

-methyl side. Creates a linear/extended conformation.

Visualization: SAR Logic Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Safety & Handling (Critical)

-

Lachrymator: Like benzyl bromide, 5-(bromomethyl)-1-methyl-1H-pyrazole is a potent lachrymator.[1] It attacks mucous membranes.

-

Control: Always handle in a functioning fume hood.

-

Decontamination: Quench glassware/spills with dilute ammonia or sodium thiosulfate solution before removal from the hood.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound can degrade (turn brown) upon exposure to moisture, releasing HBr.[1]

References

-

Regioselective Synthesis of 1,5-Dimethylpyrazole

-

Radical Bromination Methodology

-

Reduction of Carboxylic Acids to Alcohols (Precursor Synthesis)

-

Commercial Availability & Properties

-

Source:Sigma-Aldrich[11]

- Title: "5-(Bromomethyl)-1-methyl-1H-pyrazole Product Detail"

-

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1256561-69-9|5-(Bromomethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-phenyl-3-methyl-5 pyrazolone | Sigma-Aldrich [sigmaaldrich.com]

commercial availability and suppliers of 5-(bromomethyl)-1-methyl-1H-pyrazole

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-pyrazole: Sourcing, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-(bromomethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its commercial availability, fundamental chemical properties, reactivity, and strategic applications, offering field-proven insights into its use as a versatile synthetic intermediate.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1][3] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5][6] The compound 5-(bromomethyl)-1-methyl-1H-pyrazole serves as a highly valuable reagent, designed to introduce the 1-methyl-pyrazol-5-ylmethyl moiety into target molecules. Its utility stems from the highly reactive bromomethyl group, which acts as a potent electrophile for alkylating a wide variety of nucleophiles.

Below is the chemical structure of the title compound.

Caption: Structure of 5-(bromomethyl)-1-methyl-1H-pyrazole.

Physicochemical Properties and Identifiers

Precise identification is critical for regulatory compliance and experimental reproducibility. Key identifiers for 5-(bromomethyl)-1-methyl-1H-pyrazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1256561-69-9 | [7] |

| Molecular Formula | C₅H₇BrN₂ | [7] |

| Molecular Weight | 175.03 g/mol | [7] |

| MDL Number | MFCD13180556 | [7] |

| SMILES String | CN1N=CC=C1CBr | [7] |

| InChI Key | BTLMVZUBDGLVNM-UHFFFAOYSA-N | |

| Form | Solid |

Commercial Availability and Sourcing

5-(bromomethyl)-1-methyl-1H-pyrazole is available from several fine chemical suppliers, primarily for research and development purposes. When sourcing this reagent, it is crucial to consider purity, quantity, and lead times. Below is a comparative table of known suppliers. Note that availability and catalog details are subject to change.

| Supplier | CAS Number | Purity / Specification | Notes |

| Sigma-Aldrich | Not explicitly listed, but sells related pyrazoles | AldrichCPR | Product sold "as-is" for early discovery; buyer must confirm identity and purity. |

| BLDpharm | 1256561-69-9 | Not specified | Labeled as "For Research Use Only".[7] |

| ChemScene | 1866258-63-0 (related isomer) | ≥95% | This CAS number corresponds to the 4-Bromo-5-(bromomethyl) isomer.[8] |

| ChemShuttle | 361476-01-9 (related isomer) | 95% | This CAS number corresponds to the 5-Bromo-1-methyl isomer. |

Note: Researchers should verify the specific isomer and CAS number required for their application, as suppliers may list related structures such as 5-bromo-1-methyl-1H-pyrazole (CAS 361476-01-9) or 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1866258-63-0).[8]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approach

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of the corresponding alcohol, (1-methyl-1H-pyrazol-5-yl)methanol. A common and effective method utilizes phosphorus tribromide (PBr₃) in an aprotic solvent like dichloromethane (DCM).[4]

Causality: The choice of PBr₃ is strategic. It is a powerful brominating agent for alcohols, proceeding through an intermediate phosphite ester. This pathway is highly efficient and generally avoids the harsh acidic conditions that could lead to side reactions on the pyrazole ring. DCM is an ideal solvent as it is inert to the reagents and facilitates easy work-up.

Core Reactivity: The Alkylating Power

The synthetic utility of this reagent is centered on the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This allows the compound to function as a potent electrophile in Sₙ2 reactions.

Caption: General workflow for nucleophilic substitution.

This reactivity allows for the facile conjugation of the pyrazole moiety to a wide range of molecular scaffolds:

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

N-Alkylation: Reaction with primary or secondary amines to form substituted amines.[4]

-

S-Alkylation: Reaction with thiols to generate thioethers.[4]

Experimental Insight: The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base while not hindering the nucleophile's attack on the electrophilic carbon.

Applications in Drug Discovery and Organic Synthesis

The pyrazole core is a cornerstone in the development of therapeutics targeting a variety of diseases.[1] 5-(bromomethyl)-1-methyl-1H-pyrazole is an ideal starting material for building libraries of novel compounds for screening.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding site. The ability to easily append various functional groups via the bromomethyl linker allows for the systematic exploration of the chemical space to optimize potency and selectivity.[2]

-

Anticancer Agents: Many pyrazole derivatives have demonstrated potent antineoplastic activity. For instance, novel 5-methyl-1H-pyrazole derivatives have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5]

-

Agrochemicals: Substituted pyrazoles are also prominent in the agrochemical industry, serving as effective insecticides and herbicides.[3]

Safety, Handling, and Storage

As with all reactive alkylating agents, proper safety protocols are mandatory.

-

Handling: This compound should be handled in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is essential to prevent contact with eyes and skin.[9] Avoid formation of dust and aerosols.[9][10]

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[11][12] It is also harmful if swallowed or inhaled.[11]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere.[7] Freezer storage at or below -20°C is recommended to minimize degradation.[7]

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole is a high-value, reactive intermediate that provides a direct route for incorporating the medicinally significant 1-methyl-pyrazole core into novel molecular architectures. Its commercial availability, coupled with its straightforward and predictable reactivity, makes it an essential tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its handling requirements and reaction parameters is key to leveraging its full synthetic potential safely and effectively.

References

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Capot Chemical. MSDS of 5-Bromo-3-methyl-1H-pyrazole. [Link]

-

PubChem. 5-Bromo-1-methyl-1H-pyrazole. [Link]

-

MDPI. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

-

ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

-

Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PubChemLite. 5-bromo-1-methyl-1h-pyrazole (C4H5BrN2). [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole | Benchchem [benchchem.com]

- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. 1256561-69-9|5-(Bromomethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.cn [capotchem.cn]

- 11. 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 17933381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Literature Review & Technical Guide: 5-(Bromomethyl)-1-methyl-1H-pyrazole

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in modern medicinal chemistry to introduce the 1-methyl-1H-pyrazol-5-yl moiety. This fragment serves as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors, GPCR ligands, and agrochemicals. Its primary utility lies in its high electrophilicity, allowing for the rapid alkylation of amines, thiols, and alkoxides to generate core drug scaffolds.

This guide synthesizes the chemical behavior, synthetic routes, and therapeutic applications of this compound, distinguishing it from its regioisomer (3-bromomethyl) and providing validated protocols for its handling and reaction.

Chemical Profile & Structural Logic

Nomenclature and Regiochemistry

Correct regiochemical identification is paramount. The pyrazole ring numbering dictates that the nitrogen atom bearing the alkyl substituent is position 1 . Consequently, the carbon atom adjacent to this nitrogen is position 5 .

-

Molecular Formula: C

H -

Molecular Weight: 175.03 g/mol

-

Key Feature: The bromomethyl group at C5 is sterically proximal to the N-methyl group, creating a unique "ortho-like" steric environment that influences binding selectivity in enzyme pockets (e.g., ERK, JAK kinases).

Physical Properties (Derived)

-

Appearance: Typically an off-white to yellow low-melting solid or oil (depending on purity).

-

Solubility: Soluble in DCM, THF, DMF, and acetonitrile.

-

Stability: Moderately unstable; prone to hydrolysis to the corresponding alcohol or dimerization if stored improperly. It is a potent lachrymator and alkylating agent.

Synthetic Strategies

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole is non-trivial due to the challenge of distinguishing between the C3 and C5 positions. Two primary routes dominate the literature.

Route A: The "Gold Standard" (Alcohol Conversion)

The most reliable method involves the conversion of (1-methyl-1H-pyrazol-5-yl)methanol to the bromide. This route guarantees regiochemical purity because the starting alcohol can be synthesized selectively or purchased in high purity.

-

Reagents: Phosphorus tribromide (PBr

) or Carbon tetrabromide/Triphenylphosphine (Appel Reaction). -

Mechanism: Activation of the hydroxyl group followed by S

2 displacement by bromide. -

Advantages: High regiofidelity; avoids radical bromination side products.

Route B: Radical Bromination (Industrial)

Direct bromination of 1,5-dimethylpyrazole using N-bromosuccinimide (NBS).

-

Reagents: NBS, AIBN (catalyst), CCl

or Benzotrifluoride (reflux). -

Challenges: The 3-methyl group (if present) or the C4-H position can compete for bromination. The 5-methyl group is benzylic-like but sterically crowded. This route often requires rigorous chromatographic purification.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes. Route A (green) offers superior regiocontrol compared to Route B (yellow).

Reactivity & Mechanism

Electrophilic Profile

The C5-bromomethyl group functions as a "heterocyclic benzyl halide." The adjacent nitrogen lone pair (N1) and the aromatic system activate the methylene carbon toward nucleophilic attack.

-

Reaction Type: S

2 (Bimolecular Nucleophilic Substitution). -

Kinetics: Highly reactive toward soft nucleophiles (thiols, phosphines) and good nucleophiles (secondary amines).

-

Regioselectivity: The reaction occurs exclusively at the exocyclic methylene carbon, preserving the pyrazole ring integrity.

Mechanistic Pathway (Coupling)

Caption: S_N2 mechanism showing the displacement of bromide by a generic nucleophile.

Applications in Drug Discovery

The 1-methyl-1H-pyrazol-5-yl fragment is a privileged scaffold in kinase inhibition. The 5-position substitution pattern orients the pyrazole ring to interact with specific residues (e.g., the hinge region or gatekeeper residues) in ATP-binding pockets.

Case Study: ERK Inhibitors (GDC-0994 Analogs)

In the development of ERK1/2 inhibitors, the 1-methylpyrazole moiety is often attached to a core scaffold (e.g., pyrimidine or pyridine) to optimize lipophilicity and metabolic stability.[3]

-

Role: The pyrazole nitrogen acts as a hydrogen bond acceptor.

-

Linker: The methylene group (derived from the bromomethyl precursor) provides rotational freedom, allowing the inhibitor to adopt an induced-fit conformation.

Comparative Data: Regioisomeric Impact

| Feature | 5-Substituted (Target) | 3-Substituted (Isomer) |

| Steric Environment | High (Adjacent to N-Me) | Low (Adjacent to N-Lone Pair) |

| Electronic Effect | Electron-rich N1 influence | Electron-deficient N2 influence |

| Kinase Selectivity | High (Specific pocket fit) | Variable / Promiscuous |

| Metabolic Stability | Moderate (N-demethylation risk) | High |

Experimental Protocols

Protocol 1: Synthesis from (1-Methyl-1H-pyrazol-5-yl)methanol

This protocol is recommended for high-purity applications.

Materials:

-

(1-Methyl-1H-pyrazol-5-yl)methanol (1.0 eq)

-

Phosphorus Tribromide (PBr

) (0.4 eq) -

Dichloromethane (DCM) (anhydrous)

-

Saturated NaHCO

solution

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-pyrazol-5-yl)methanol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add PBr

dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO

; alcohol spots are active, bromides are faint). -

Quench: Cool to 0°C and carefully quench with saturated NaHCO

(gas evolution). -

Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over MgSO

, and concentrate in vacuo at low temperature (<30°C). -

Storage: The product is unstable. Use immediately or store at -20°C under argon.

Protocol 2: Coupling with a Secondary Amine (General)

Procedure:

-

Dissolve the amine (1.0 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) in Acetonitrile.

-

Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) dissolved in minimal Acetonitrile dropwise.

-

Stir at Room Temperature for 4–12 hours.

-

Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Safety & Handling

-

Lachrymator: Benzylic-type bromides are potent tear agents. Handle only in a functioning fume hood.

-

Skin Corrosive: Causes severe skin burns and eye damage. Wear double nitrile gloves and safety goggles.

-

Decomposition: Decomposes upon prolonged exposure to moisture or silica gel. Rapid purification is advised.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67334055, Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link][1]

-

Burckhardt, S., et al. (2016). Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor.[3][4] Journal of Medicinal Chemistry.[3][5] Retrieved from [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[5] Journal of Organic Chemistry. (Contextual citation for regiochemistry).

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | C7H9BrN2O2 | CID 67334055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate - C7H9BrN2O2 | CSSB00000726735 [chem-space.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

The Strategic Application of 5-(Bromomethyl)-1-methyl-1H-pyrazole in Targeted Therapeutics: A Technical Whitepaper

Executive Summary

As an application scientist overseeing the development of targeted oncology therapeutics, I frequently encounter 5-(bromomethyl)-1-methyl-1H-pyrazole (5-BMP) . While not a standalone therapeutic agent, 5-BMP is a highly strategic electrophilic building block in modern medicinal chemistry. Its true biological activity is realized when conjugated to larger pharmacophores, particularly in the rational design of allosteric inhibitors for Src homology 2 domain-containing phosphatase 2 (SHP2) .

This whitepaper details the mechanistic rationale, experimental workflows, and biological validation protocols required to leverage 5-BMP in drug discovery, ensuring researchers can transition from chemical synthesis to robust biological assays with high confidence.

Chemical Profile and Mechanistic Rationale

The utility of 5-BMP (CAS: 115027-08-0) stems from its dual-action chemical profile .

-